![molecular formula C19H12F2N2O4 B14173133 1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one CAS No. 383901-68-6](/img/structure/B14173133.png)
1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline core, which is known for its diverse biological activities, and is substituted with a difluorophenyl group and a furan ring, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of a boronic acid derivative with a halogenated quinoxaline in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the quinoxaline core can produce dihydroquinoxaline derivatives.
Scientific Research Applications
1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with DNA and proteins, leading to various biological effects. The difluorophenyl group and furan ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.
Difluorophenyl-substituted compounds: These compounds have similar chemical properties due to the presence of the difluorophenyl group.
Furan-containing compounds: These compounds share the furan ring and can undergo similar chemical reactions.
Uniqueness
1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
383901-68-6 |
|---|---|
Molecular Formula |
C19H12F2N2O4 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
1-[(2,6-difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one |
InChI |
InChI=1S/C19H12F2N2O4/c20-13-5-3-6-14(21)12(13)11-27-23-16-8-2-1-7-15(16)22(25)18(19(23)24)17-9-4-10-26-17/h1-10H,11H2 |
InChI Key |
QSTKMIBEHKOTCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC=CO3)OCC4=C(C=CC=C4F)F |
solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


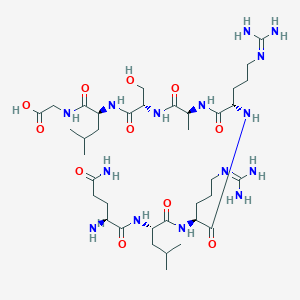
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)
![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)
![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)
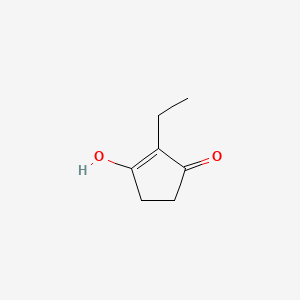
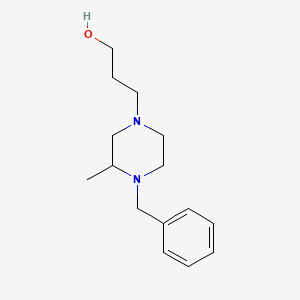
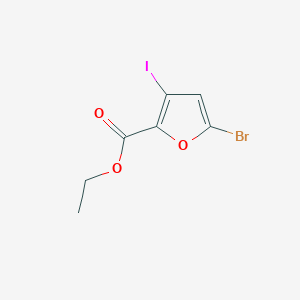
![3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B14173100.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14173119.png)
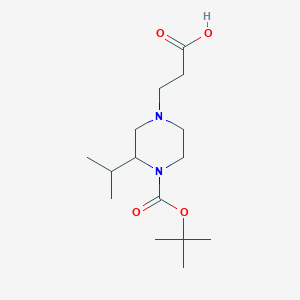
![4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14173126.png)
